trans-4-Hepten-6-ynoic acid
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Overview
Description
trans-4-Hepten-6-ynoic acid: is an organic compound with the molecular formula C7H8O2. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it a member of the polyene and polyacetylene family
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hepten-6-ynoic acid typically involves the synthesis of its α-acetylenic bromide derivative, which is then used to synthesize vinylpolyacetylenic acids . The improved method for its preparation includes the use of specific reagents and conditions to ensure the desired trans configuration and the presence of both the double and triple bonds .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The process involves careful control of reaction conditions to maintain the integrity of the compound’s structure .
Chemical Reactions Analysis
Types of Reactions: trans-4-Hepten-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different saturated or unsaturated products.
Substitution: Substitution reactions can occur at the triple bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Chemistry: trans-4-Hepten-6-ynoic acid is used in the synthesis of vinylpolyacetylenic acids, which are important intermediates in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures have been studied for their potential biological activities .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various polymers and materials with unique properties .
Mechanism of Action
The mechanism by which trans-4-Hepten-6-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These structural features allow it to interact with different molecular targets and pathways, leading to the formation of various products .
Comparison with Similar Compounds
Hept-4-en-6-ynoic acid: Similar in structure but with different positional isomers.
5-Hexynoic acid: Contains a triple bond but lacks the double bond present in trans-4-Hepten-6-ynoic acid.
10-Undecynoic acid: A longer carbon chain with a triple bond but no double bond.
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(E)-hept-4-en-6-ynoic acid |
InChI |
InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h1,3-4H,5-6H2,(H,8,9)/b4-3+ |
InChI Key |
YBHANHMRQCTFAO-ONEGZZNKSA-N |
Isomeric SMILES |
C#C/C=C/CCC(=O)O |
Canonical SMILES |
C#CC=CCCC(=O)O |
Origin of Product |
United States |
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